molecular formula C25H26ClNO B12732024 1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride CAS No. 96466-28-3

1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride

Cat. No.: B12732024
CAS No.: 96466-28-3
M. Wt: 391.9 g/mol
InChI Key: FGEVWAMOWYBAEU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride typically involves the reaction of pyridine derivatives with ethanol and triphenyl compounds under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridineethanol derivatives: Compounds with similar structures but different substituents.

    Triphenyl compounds: Molecules containing triphenyl groups with varying functional groups.

Uniqueness

1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride is unique due to its specific combination of pyridine, ethanol, and triphenyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a compound with diverse applications in scientific research and industry

Properties

CAS No.

96466-28-3

Molecular Formula

C25H26ClNO

Molecular Weight

391.9 g/mol

IUPAC Name

1,1-diphenyl-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanol;hydrochloride

InChI

InChI=1S/C25H25NO.ClH/c27-25(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-26-18-16-22(17-19-26)21-10-4-1-5-11-21;/h1-16,27H,17-20H2;1H

InChI Key

FGEVWAMOWYBAEU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl

Origin of Product

United States

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